Cas no 22148-86-3 ((S)-(+)-4-Phenyl-2-butanol)

(S)-(+)-4-Phenyl-2-butanol structure
(S)-(+)-4-Phenyl-2-butanol structure
Product Name:(S)-(+)-4-Phenyl-2-butanol
CAS No:22148-86-3
MF:C10H14O
MW:150.217563152313
MDL:MFCD03093082
CID:88317
PubChem ID:24879722
Update Time:2025-04-18

(S)-(+)-4-Phenyl-2-butanol Chemical and Physical Properties

Names and Identifiers

    • (S)-(+)-4-Phenyl-2-butanol
    • (S)-(+)-4-Phenylbutan-2-ol
    • UNII-EJP87N3Z5V
    • Q27891411
    • (2S)-4-phenylbutan-2-ol
    • J-014552
    • 2-Butanol, 4-phenyl-, (S)-(+)-
    • Benzenepropanol, alpha-methyl-, (alphaS)-
    • 4-Phenyl-2-butanol, (2S)-
    • CS-0179429
    • GDWRKZLROIFUML-VIFPVBQESA-N
    • EJP87N3Z5V
    • AKOS006342336
    • (S)-.ALPHA.-METHYLBENZENEPROPANOL
    • Benzenepropanol,a-methyl-,(as)-
    • AMY25612
    • MFCD03093082
    • (.ALPHA.S)-.ALPHA.-METHYLBENZENEPROPANOL
    • (S)-1-Methyl-3-phenylpropanol
    • BENZENEPROPANOL, .ALPHA.-METHYL-, (S)-
    • DTXSID80176676
    • (alphaS)-alpha-Methylbenzenepropanol
    • Benzenepropanol, alpha-methyl-, (S)-
    • (+)-4-Phenyl-2-butanol
    • (S)-4-phenylbutan-2-ol
    • D97164
    • FS-2155
    • (S)-alpha-Methylbenzenepropanol
    • EN300-726379
    • (S)-(+)-4-Phenyl-2-butanol, 98%, optical purity99% (ee) (GLC)
    • 4-Phenyl-2-butanol, (S)-
    • (S)-4-Phenyl-2-butanol
    • BENZENEPROPANOL, .ALPHA.-METHYL-, (.ALPHA.S)-
    • SCHEMBL2942774
    • 22148-86-3
    • (2S)-4-phenyl-2-butanol
    • A815974
    • DTXCID9099167
    • MDL: MFCD03093082
    • Inchi: 1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
    • InChI Key: GDWRKZLROIFUML-VIFPVBQESA-N
    • SMILES: O[C@@H](C)CCC1C=CC=CC=1
    • BRN: 4859487

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 0.976 g/mL at 25 °C(lit.)
  • Boiling Point: 206-207 °C(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5150(lit.)
  • PSA: 20.23000
  • LogP: 2.00000
  • Optical Activity: [α]20/D +15.8°, c = 1% in chloroform

(S)-(+)-4-Phenyl-2-butanol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Safety Term:S24/25

(S)-(+)-4-Phenyl-2-butanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(S)-(+)-4-Phenyl-2-butanol Pricemore >>

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(S)-(+)-4-Phenyl-2-butanol Suppliers

Amadis Chemical Company Limited
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(CAS:22148-86-3)(S)-(+)-4-Phenyl-2-butanol
Order Number:A815974
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):283.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:22148-86-3)(S)-(+)-4-Phenyl-2-butanol
A815974
Purity:99%
Quantity:5g
Price ($):283.0
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